Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate
Description
Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate is a complex organic compound with a molecular formula of C15H12INO3 It is characterized by the presence of an iodophenyl group, a thiazole ring, and a benzoate ester
Properties
IUPAC Name |
methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN2O3S/c1-24-17(23)13-4-2-12(3-5-13)16(22)21-18-20-15(10-25-18)11-6-8-14(19)9-7-11/h2-10H,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLAYEKXTRTBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The iodophenyl group is introduced via an iodination reaction, and the final esterification step involves the reaction of the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions due to the presence of the iodophenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate involves its interaction with specific molecular targets. The thiazole ring and iodophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-iodobenzoate: Similar in structure but lacks the thiazole ring.
4-Iodophenyl derivatives: Compounds with similar iodophenyl groups but different functional groups.
Thiazole derivatives: Compounds with thiazole rings but different substituents.
Uniqueness
Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate is unique due to the combination of the iodophenyl group, thiazole ring, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A methyl ester group
- A thiazole ring
- An iodophenyl moiety
This unique combination of functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The thiazole ring is known to modulate enzyme activities and receptor interactions, potentially influencing processes such as cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of thiazole compounds can inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis. For instance, it may act as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
-
Antimicrobial Properties :
- Compounds with similar structural motifs have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections.
-
Enzyme Inhibition :
- The compound may inhibit enzymes related to inflammatory responses, offering therapeutic potential in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | EGFR inhibition | |
| Antimicrobial | Disruption of bacterial cell walls | |
| Enzyme Inhibition | Modulation of inflammatory pathways |
Notable Research Studies
-
Anticancer Effects :
A study focused on the anticancer properties of thiazole derivatives demonstrated that this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through caspase activation. This indicates a promising avenue for developing new anticancer agents based on this compound's structure. -
Antimicrobial Activity :
Research has shown that compounds similar to this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting cellular functions and integrity. -
Enzyme Interaction :
In silico studies have indicated that this compound can bind effectively to the active sites of certain enzymes involved in inflammation, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate, and what intermediates are critical for yield optimization?
- Methodological Answer : Synthesis typically involves coupling a 4-iodophenyl-substituted thiazole intermediate with methyl 4-carbamoylbenzoate. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
- Carbamoyl linkage : Use of carbodiimide coupling agents (e.g., EDC or DCC) to activate the carboxylic acid group for reaction with the thiazole-2-amine .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
- Spectroscopy :
- 1H/13C NMR : Confirm the presence of the iodophenyl (δ 7.2–7.8 ppm, aromatic protons), thiazole (δ 8.1 ppm, C5-H), and ester carbonyl (δ 3.9 ppm, methyl group) .
- FTIR : Key peaks include C=O (ester) at ~1720 cm⁻¹ and C=O (carbamoyl) at ~1680 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ at m/z 453.98 (calculated for C₁₈H₁₄IN₂O₃S) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture. Label with GHS warnings (Acute Toxicity Category 4 for oral/dermal/inhalation routes) .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate with ethanol/water .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Cl, Br) or electron-withdrawing groups (NO₂, CF₃) on the phenyl ring to assess effects on target binding .
- Bioassays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to correlate substituent effects with cytotoxicity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with tyrosine kinase domains or tubulin polymerization sites .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., cell passage number, serum concentration) and compound solubility (use DMSO stock solutions ≤0.1% v/v) .
- Orthogonal Assays : Confirm anti-proliferative activity via flow cytometry (apoptosis assays) and Western blotting (caspase-3 activation) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers or batch effects .
Q. How can computational chemistry guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- Metabolic Stability : Simulate CYP450 metabolism (e.g., CYP3A4) with Schrödinger’s MetaSite to identify labile sites (e.g., ester groups) for stabilization .
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities of derivatives to target proteins (e.g., EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
